Edratide

描述

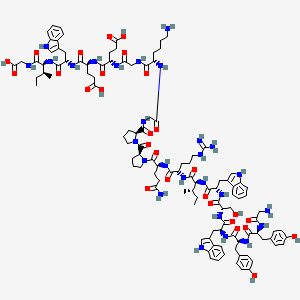

艾德拉肽是一种由19个氨基酸残基组成的合成肽。它基于人类抗DNA单克隆抗体的互补决定区1,表达一个主要的独特型,称为16/6 Id。 艾德拉肽已被研究用于治疗系统性红斑狼疮的潜在治疗效果,这是一种自身免疫性疾病,其特征是自身抗体的产生以及T细胞和B细胞功能的受损 .

准备方法

合成路线和反应条件: 艾德拉肽通过固相肽合成法合成,这是一种常用的肽生产方法。合成包括将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上。每个氨基酸都受到一个临时保护基团的保护,以防止不希望的副反应。 然后将肽从树脂上裂解,并使用高效液相色谱进行纯化 .

工业生产方法: 在工业环境中,艾德拉肽制备成冻干(冻干)粉末。冻干粉末中含有艾德拉肽乙酸盐,其剂量对应于0.5毫克、1.0毫克或2.5毫克的艾德拉肽游离碱。 粉末在给药前用合适的溶剂重新溶解 .

化学反应分析

反应类型: 艾德拉肽主要经历肽键形成和断裂反应。这些反应对于其合成和降解至关重要。

常用试剂和条件:

肽键形成: 艾德拉肽的合成涉及使用诸如N,N'-二异丙基碳二亚胺和N-羟基琥珀酰亚胺之类的试剂来偶联氨基酸。

主要产物: 这些反应形成的主要产物是艾德拉肽肽本身,然后对其进行纯化以获得最终产物。

科学研究应用

Systemic Lupus Erythematosus (SLE)

The most significant application of Edratide has been in clinical trials for treating SLE. A phase II study evaluated its safety and efficacy among 340 patients with active SLE. Key findings include:

- Study Design: Patients were randomized to receive this compound at doses of 0.5 mg, 1.0 mg, or 2.5 mg weekly, or a placebo .

- Primary Outcomes: The study did not meet its primary endpoints based on SLE Disease Activity Index (SLEDAI-2K) scores; however, secondary endpoints showed promising results:

- The 0.5 mg dose demonstrated significant improvements in the British Isles Lupus Assessment Group (BILAG) Responder Index (OR=2.09, p=0.03) compared to placebo .

- A post hoc analysis indicated that patients treated with this compound had a lower incidence of disease flare-ups compared to those receiving placebo (17% vs. 29%) .

Table 1: Summary of Clinical Findings on this compound for SLE

| Parameter | This compound (0.5 mg) | Placebo |

|---|---|---|

| BILAG Responder Index | Significant Improvement (p=0.03) | Baseline |

| Disease Flare Incidence | 17% | 29% |

| Overall Safety Profile | Well-tolerated | Well-tolerated |

Case Studies

Several case studies have highlighted the potential of this compound in restoring immune function among lupus patients:

- Gene Expression Study: A small-scale study involving nine lupus patients treated with this compound for 26 weeks showed significant downregulation of pathogenic cytokines and upregulation of TGF-β and FoxP3, indicating restored immune regulation .

- Long-term Effects: Experts suggest that while short-term studies have shown mixed results, longer-term studies may provide clearer insights into the efficacy and safety of this compound for chronic conditions like SLE .

作用机制

艾德拉肽通过调节免疫系统发挥作用。它下调促炎细胞因子的表达和凋亡相关基因的表达,同时上调免疫抑制分子。 这导致系统性红斑狼疮患者的疾病活动减少和临床改善 . 艾德拉肽的分子靶标包括自身反应性T细胞和B细胞,它们是自身免疫性疾病发病机制的关键因素 .

类似化合物:

贝利木单抗: 一种单克隆抗体,可抑制B淋巴细胞刺激因子,用于治疗系统性红斑狼疮。

利妥昔单抗: 一种单克隆抗体,靶向B细胞上的CD20,用于各种自身免疫性疾病和癌症。

艾德拉肽的独特性: 艾德拉肽的作用机制独一无二,专门针对人类抗DNA单克隆抗体的互补决定区1。 这种靶向方法允许调节自身反应性T细胞和B细胞,从而为系统性红斑狼疮提供更特异性且可能更有效的治疗方法 .

相似化合物的比较

Belimumab: A monoclonal antibody that inhibits B-lymphocyte stimulator, used in the treatment of systemic lupus erythematosus.

Rituximab: A monoclonal antibody that targets CD20 on B cells, used in various autoimmune diseases and cancers.

Uniqueness of Edratide: this compound is unique in its mechanism of action, specifically targeting the complementarity-determining region 1 of a human anti-DNA monoclonal antibody. This targeted approach allows for the modulation of autoreactive T and B cells, leading to a more specific and potentially effective treatment for systemic lupus erythematosus .

生物活性

Edratide, also known as hCDR1 or TV-4710, is a synthetic peptide consisting of 19 amino acids derived from the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody. It has been primarily investigated for its potential therapeutic effects in systemic lupus erythematosus (SLE), an autoimmune disease characterized by the production of autoantibodies and immune dysregulation.

This compound functions by modulating the immune response, specifically targeting autoreactive T and B cells. Its mechanism involves:

- Downregulation of pathogenic cytokines : this compound has shown the ability to reduce the expression of pro-inflammatory cytokines such as Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) while increasing levels of immunosuppressive molecules like Transforming Growth Factor-beta (TGF-β) and Bcl-xL, which are crucial for regulating immune responses and apoptosis .

- Regulatory T cell modulation : Treatment with this compound enhances the expansion of regulatory T cells, which play a vital role in maintaining immune tolerance and preventing autoimmune reactions .

Phase II Study Overview

A significant clinical trial evaluated the safety and efficacy of this compound in patients with active SLE. The study involved 340 patients who received subcutaneous injections of this compound at varying doses (0.5 mg, 1.0 mg, and 2.5 mg) weekly for 26 weeks, alongside a placebo group .

Primary Outcomes:

- The co-primary endpoints were based on the SLE Disease Activity Index (SLEDAI-2K) and Adjusted Mean SLEDAI (AMS). Unfortunately, these primary endpoints were not met.

Secondary Outcomes:

- The secondary endpoint, measured by the British Isles Lupus Assessment Group (BILAG) Responder Index, showed significant improvement in patients receiving 0.5 mg this compound (odds ratio = 2.09, p = 0.03). This suggests that lower doses may yield better clinical outcomes .

Summary of Findings

| Parameter | 0.5 mg this compound | 1.0 mg this compound | 2.5 mg this compound | Placebo |

|---|---|---|---|---|

| Patients with AEs (%) | 82.1 | 77 | 75.6 | 79.3 |

| BILAG Improvement | Significant | Trends observed | Trends observed | N/A |

| Overall Safety Profile | Favorable | Favorable | Favorable | N/A |

In Vitro and Animal Studies

In addition to human trials, preclinical studies have demonstrated promising results:

- Mouse Models : this compound administration led to a reduction in immune complex deposits in kidneys, decreased proteinuria, and improved leukopenia. It also downregulated anti-dsDNA-specific antibodies while having no significant effect on the idiotype-specific antibody response .

- Porcine Models : In larger animal studies, this compound improved clinical manifestations associated with SLE and altered gene expression related to pathogenic cytokines .

属性

IUPAC Name |

(4S)-4-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C111H149N27O28/c1-5-59(3)94(107(163)123-57-93(150)151)135-103(159)82(49-64-53-119-72-22-11-8-19-69(64)72)131-99(155)77(38-41-92(148)149)127-98(154)76(37-40-91(146)147)125-89(144)55-121-96(152)74(24-13-14-42-112)124-90(145)56-122-106(162)85-26-16-44-137(85)110(166)86-27-17-45-138(86)109(165)78(36-39-87(114)142)129-97(153)75(25-15-43-117-111(115)116)128-108(164)95(60(4)6-2)136-104(160)83(50-65-54-120-73-23-12-9-20-70(65)73)133-105(161)84(58-139)134-102(158)81(48-63-52-118-71-21-10-7-18-68(63)71)132-101(157)80(47-62-30-34-67(141)35-31-62)130-100(156)79(126-88(143)51-113)46-61-28-32-66(140)33-29-61/h7-12,18-23,28-35,52-54,59-60,74-86,94-95,118-120,139-141H,5-6,13-17,24-27,36-51,55-58,112-113H2,1-4H3,(H2,114,142)(H,121,152)(H,122,162)(H,123,163)(H,124,145)(H,125,144)(H,126,143)(H,127,154)(H,128,164)(H,129,153)(H,130,156)(H,131,155)(H,132,157)(H,133,161)(H,134,158)(H,135,159)(H,136,160)(H,146,147)(H,148,149)(H,150,151)(H4,115,116,117)/t59-,60-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXZQHUWZSRPAM-CDJUQFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H149N27O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195840 | |

| Record name | Edratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433922-67-9 | |

| Record name | Edratide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433922679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edratide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDRATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38PLP07BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。